Haploside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

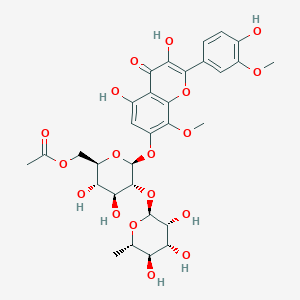

Haploside C is a flavonoid compound known for its anti-inflammatory, antioxidant, and anticarcinogenic properties . It is an acylated glycoside of limocitrin, isolated from the plant species Haplophyllum perforatum. The molecular formula of this compound is C31H36O18, and it has a molecular weight of 696.61 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Haploside C involves the acylation of limocitrin with specific glycosides. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. The detailed synthetic route is often proprietary and specific to research laboratories.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally involves the extraction of the compound from natural sources such as Haplophyllum perforatum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Haploside C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced flavonoid derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and methanol are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Aplicaciones Científicas De Investigación

Haploside C has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

Biology: this compound is studied for its potential anti-inflammatory and antioxidant effects.

Medicine: The compound is researched for its anticarcinogenic properties and potential therapeutic applications in cancer treatment.

Industry: this compound is used in the development of nutraceuticals and natural health products.

Mecanismo De Acción

The mechanism of action of Haploside C involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticarcinogenic Properties: this compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival.

Comparación Con Compuestos Similares

Haploside C is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:

Haploside A: Another acylated glycoside of limocitrin with similar pharmacological activities.

Haploside B: Shares structural similarities with this compound and exhibits comparable biological effects.

Isoflavones: A class of flavonoids with similar antioxidant and anti-inflammatory properties.

Actividad Biológica

Haploside C, a flavonoid compound isolated from the plant species Haplophyllum perforatum, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex flavonoid structure that contributes to its biological activities. Its chemical formula is C₁₅H₁₁O₇, and it belongs to the flavonoid class of compounds known for their antioxidant properties. The structure of this compound can be represented as follows:

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. For instance, in a study measuring DPPH radical scavenging activity, this compound showed an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 62.5 |

| Ascorbic Acid | 31.25 |

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits moderate to strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

3. Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases. The IC50 values against specific cancer cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15.5 |

| JURKAT | 9.3 |

These results indicate that this compound may serve as a promising lead compound for cancer therapy.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound reduces oxidative damage to cells.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.

- Anticancer Mechanism : It induces apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment with this compound over a period of six weeks.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that co-treatment with this compound and standard chemotherapeutics enhanced cytotoxicity compared to chemotherapeutics alone.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGRFKDDIGORCC-LHYXFQTCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.